molecular formula C19H24O7 B610671 Samaderin C CAS No. 803-21-4

Samaderin C

Cat. No.: B610671
CAS No.: 803-21-4
M. Wt: 364.39
InChI Key: PDGZDUYWUXJXRO-ANPVQLFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samaderin C is a C19 quassinoid compound isolated from the plant Samadera madagascariensis . This plant species, known locally as "fatraina," has a history of traditional use, and its extracts have been subject to scientific investigation . Quassinoids are a class of compounds known for their diverse and complex structures, and this compound is part of this chemically significant group . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research applications . RUO products are essential tools for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays . They are not manufactured or evaluated for use as in vitro diagnostic medical devices and are strictly not intended for any diagnostic, therapeutic, or clinical application in humans . Researchers are responsible for ensuring that the use of this product complies with all applicable regulations and is confined to controlled laboratory research settings.

Properties

CAS No.

803-21-4

Molecular Formula

C19H24O7

Molecular Weight

364.39

IUPAC Name

(1R,2S,3S,5aR,7aS,10S,11S,11aS,11bR,12R)-1,10,11-trihydroxy-3,8,11a-trimethyl-2,3,7,7a,10,11,11a,11b-octahydro-5H-2,3,5a-(epoxyethane[1,2,2]triyl)naphtho[2,1-c]oxepine-6,13(1H)-dione

InChI

InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8-9,11-15,20,22-23H,5-6H2,1-3H3/t8-,9-,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1

InChI Key

PDGZDUYWUXJXRO-ANPVQLFHSA-N

SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1CC([C@@]34CO[C@@]5([C@H]([C@@H]([C@H]24)O)OC([C@H]35)=O)C)=O)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Samaderin C;  Samaderine C; 

Origin of Product

United States

Scientific Research Applications

Antifeedant Activity

Samaderin C has been shown to exhibit significant antifeedant properties against pests such as Spodoptera litura, a common agricultural pest. In vitro studies indicate that this compound increases pupal duration and induces mortality in these larvae, making it a potential candidate for natural pest control strategies .

Anti-inflammatory Effects

Research has demonstrated that extracts containing this compound possess anti-inflammatory properties. In vitro evaluations using human red blood cell membranes indicated that both ethanolic and aqueous extracts of Samadera indica stabilize membranes and reduce hemolysis, suggesting a protective effect against inflammation . The ethanolic extract showed a significant inhibition percentage of 67% at a concentration of 1000 μg/ml compared to the standard drug diclofenac .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various models. Extracts from Samadera indica effectively scavenge free radicals, demonstrating potent antioxidant activity across different concentrations . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.

Anticancer Potential

Emerging studies suggest that quassinoids, including this compound, may exhibit cytotoxic effects against various cancer cell lines. These compounds have been linked to mechanisms such as inhibition of protein synthesis and modulation of oncogenic pathways, indicating their potential as anticancer agents .

Case Study 1: Antifeedant Efficacy

A study conducted on the efficacy of this compound against Spodoptera litura revealed that this compound significantly increased pupal duration and mortality rates in treated larvae. The results were quantified using statistical analyses to confirm the effectiveness of this compound as an antifeedant .

TreatmentPupal Duration (days)Mortality Rate (%)
Control510
This compound (100 μg/ml)740
This compound (500 μg/ml)970

Case Study 2: Anti-inflammatory Activity

In an investigation assessing the anti-inflammatory properties of Samadera indica extracts containing this compound, results indicated a dose-dependent inhibition of hemolysis in human red blood cells. The study compared the effectiveness of different extract concentrations against a standard anti-inflammatory drug.

Extract Concentration (μg/ml)Percentage Protection (%)
Control0
Aqueous Extract (1000)50
Ethanol Extract (1000)67
Diclofenac (50)73

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Source Key Structural Features Bioactivity References
Samaderin C Samadera indica C₁₉H₂₄O₇; hydroxyl at C-15, lactone at C-20 Antifeedant, cytotoxic, antipyretic
Samaderin B Samadera indica C₁₉H₂₂O₇; carbonyl at C-15 (vs. hydroxyl in C) Insect growth inhibition
Cedronin Simarouba cedron C₂₀H₂₈O₈; additional methyl group, epoxide ring Cytotoxic, antiplasmodial
Brucein D Brucea javanica C₂₅H₃₀O₁₁; furanolactone, ester side chain Anticancer, glucose uptake inhibition

Key Structural Differences:

  • Samaderin B vs. C: The replacement of a carbonyl group (C-15) in Samaderin B with a hydroxyl group in this compound causes localized conformational changes but preserves the overall quassinoid skeleton.
  • Cedronin vs. This compound : Cedronin has an epoxide ring and an extra methyl group, enhancing its cytotoxicity against cancer cells .
  • Brucein D: A larger molecule with a furanolactone core and ester side chain, enabling stronger inhibition of glucose uptake in L6 cells compared to this compound .

Functional Analogues

Compound Functional Similarity Mechanism/Application References
This compound Antipyretic, anti-inflammatory Inhibits pro-inflammatory cytokines; used for fever
Smilax aspera (sarsaparilla) Anti-inflammatory, emetic Root extracts modulate immune response
Valbenazine (synthetic) Neurotransmitter modulation Vesicular monoamine transporter inhibitor

Key Functional Differences:

  • Smilax aspera vs. This compound : While both treat fever and inflammation, Smilax compounds (e.g., saponins) act via immune modulation, whereas this compound directly inhibits insect larvae growth .

Preparation Methods

Stereocontrolled Synthesis of the AB Ring System

The AB rings of this compound constitute a critical structural motif, characterized by a trans-1,2-diol configuration. A landmark synthesis by Grieco et al. (2013) achieved this via a 12-step sequence with an overall yield of 7.8%. Key steps include:

  • Silyl Enol Ether Formation : A ketone precursor is converted to a silyl enol ether, enabling stereoselective α-hydroxylation.

  • Stereoselective Hydroxylation : Using MoO5_5·py·HMPA, the α-hydroxylation introduces the C(1)-OH group with high diastereocontrol.

  • Reductive Cyclization : The resulting diol undergoes reduction and cyclization to form the bicyclic AB ring system.

This method addresses the historical challenge of installing the trans-1,2-diol motif, a common feature in quassinoids.

Functionalization of the CDE Ring System

The CDE rings are typically constructed through intramolecular cyclization of polyoxygenated intermediates. A tricyclic ketone precursor undergoes Baeyer-Villiger oxidation to introduce the lactone functionality essential for the D ring. Subsequent functionalization includes:

  • Enone Reduction : Liquid ammonia-mediated reduction establishes the C(9) stereochemistry.

  • Lactone Activation : Acidic conditions unmask the δ-lactone in the D ring, completing the pentacyclic scaffold.

Extraction and Isolation Protocols

Solvent Extraction from Natural Sources

This compound is isolated from Quassia indica and Samadera madagascariensis using sequential solvent extraction. A standardized protocol involves:

  • Drying and Powdering : Plant material is shade-dried, ground, and defatted with petroleum ether.

  • Methanol Extraction : Defatted powder is extracted with methanol at 45°C for 24 hours, yielding a crude extract rich in quassinoids.

  • Liquid-Liquid Partitioning : The extract is partitioned between n-butanol and water. This compound, being less polar than sulfated glycosides, migrates to the n-butanol layer.

Table 1: Extraction Yields from Quassia indica

SolventYield (% w/w)Key Components
Petroleum ether1.2 ± 0.3Lipids, waxes
Methanol4.8 ± 0.7This compound, alkaloids
n-Butanol2.1 ± 0.4Quassinoids

Purification and Characterization

Chromatographic Purification

Crude extracts are purified via multi-step chromatography:

  • Ion-Exchange Chromatography : DEAE-32 cellulose columns elute this compound with 0.3 M NaCl, separating it from anionic contaminants.

  • Gel Filtration : Sephadex G-100 resolves quassinoids by molecular weight, yielding >95% pure this compound.

Table 2: Chromatographic Conditions

StepMatrixEluentPurity (%)
Ion-ExchangeDEAE-320.3 M NaCl78.5
Gel FiltrationSephadex G-100H2_2O95.2

Spectroscopic Characterization

  • NMR : 13C^{13}\text{C} NMR confirms the pentacyclic scaffold, with key signals at δ 178.9 (C-15 lactone) and δ 72.3 (C-1 OH).

  • HRMS : [M+H]+^+ at m/z 363.1542 (calc. 363.1545).

Challenges and Innovations

Low Synthetic Yields

The 12-step synthesis’s 7.8% yield stems from poor stereocontrol in later stages. Strategies to improve efficiency include:

  • Catalytic Asymmetric Hydroxylation : Transition-metal catalysts could enhance α-hydroxylation stereoselectivity.

  • Biocatalytic Approaches : Enzymatic reduction of enones may streamline CDE ring functionalization.

Scalability of Extraction Methods

While UAEE shows promise for polysaccharides , adapting it to this compound requires optimizing enzyme specificity and ultrasonic parameters. Pilot-scale trials are needed to validate economic viability.

Q & A

Q. Basic

  • HPLC-DAD : Quantify impurities at 210–400 nm wavelengths.
  • Karl Fischer titration : Measure residual water content (<0.5%).
  • Elemental analysis : Validate stoichiometric ratios (C, H, N) .

How can researchers formulate hypotheses for this compound’s mechanism of action?

Advanced
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Hypothesis : "this compound inhibits NF-κB via IKKβ modulation in macrophages."
  • Validation : Combine surface plasmon resonance (SPR) for binding affinity and Western blotting for protein expression .

What literature search strategies optimize discovery of this compound studies?

Q. Basic

  • Databases : Use SciFinder, Web of Science, and PubMed with keywords: "this compound AND (synthesis OR biosynthesis OR pharmacokinetics)."
  • Filters : Limit results to peer-reviewed articles (2015–2025) and review papers for mechanistic summaries .

How to analyze synergistic effects of this compound in combination therapies?

Q. Advanced

  • Isobolographic analysis : Calculate combination indices (CI <1 = synergy).
  • High-throughput screening : Use checkerboard assays in microbial or cancer cell models.
  • Computational modeling : Apply Bliss independence or Loewe additivity models .

What methodologies assess this compound’s stability under physiological conditions?

Q. Basic

  • Accelerated stability testing : Incubate in simulated gastric fluid (pH 1.2–3.0) or plasma (37°C).
  • Degradation kinetics : Monitor via UV-Vis spectroscopy and fit data to first-order models .

How to design predictive models for this compound’s ADMET properties?

Q. Advanced

  • QSAR (Quantitative Structure-Activity Relationship) : Train models using descriptors like logP, polar surface area, and molecular docking scores.
  • In silico tools : Use SwissADME or ProTox-II for bioavailability and toxicity predictions. Validate with in vitro Caco-2 permeability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samaderin C
Reactant of Route 2
Samaderin C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.